molecular formula C9H6BrNO2 B1331668 4-Bromo-2-(5-isoxazolyl)phenol CAS No. 213690-27-8

4-Bromo-2-(5-isoxazolyl)phenol

Cat. No.: B1331668
CAS No.: 213690-27-8
M. Wt: 240.05 g/mol
InChI Key: CZXKAQGBZPKRHU-UHFFFAOYSA-N
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Description

4-Bromo-2-(5-isoxazolyl)phenol is an organic compound with the molecular formula C9H6BrNO2. It is an isoxazole derivative, which means it contains an isoxazole ring, a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is known for its utility in chemical synthesis studies .

Mechanism of Action

Target of Action

It is known that the compound is an isoxazole derivative , which are often used in chemical synthesis studies . Isoxazole derivatives are known to interact with various biological targets, but the specific targets for this compound need further investigation.

Mode of Action

As an isoxazole derivative , it may interact with its targets in a manner similar to other compounds in this class.

Result of Action

As an isoxazole derivative , it may have effects similar to other compounds in this class, but the specific effects of this compound would require further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound should be handled in a well-ventilated place and that it may cause skin and eye irritation, as well as respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(5-isoxazolyl)phenol typically involves a [3+2] cycloaddition reaction between alkynyldimethylsilyl ethers and aryl or alkyl nitrile oxides . This reaction forms the isoxazole ring, which is then brominated to introduce the bromine atom at the 4-position of the phenol ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cycloaddition reactions followed by bromination under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(5-isoxazolyl)phenol can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The phenol group can be oxidized to a quinone or reduced to a hydroquinone.

    Coupling reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as 4-substituted phenols.

    Oxidation: Quinones.

    Reduction: Hydroquinones.

Scientific Research Applications

4-Bromo-2-(5-isoxazolyl)phenol is used in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-iodophenol
  • 4-Bromo-2-nitrophenol
  • 4-Bromo-2-methoxyphenol

Uniqueness

4-Bromo-2-(5-isoxazolyl)phenol is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This ring structure differentiates it from other brominated phenols, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

4-bromo-2-(1,2-oxazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-1-2-8(12)7(5-6)9-3-4-11-13-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXKAQGBZPKRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CC=NO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425287
Record name 4-Bromo-2-(5-isoxazolyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213690-27-8
Record name 4-Bromo-2-(5-isoxazolyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-(5-isoxazolyl)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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